
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate, commonly known as PAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PAC-1 has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
Mechanism of Action
PAC-1 has been shown to selectively induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the execution phase of apoptosis, and its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, PAC-1 has also been shown to have other biochemical and physiological effects. Studies have shown that PAC-1 can inhibit the growth of bacteria and fungi, and can also modulate the immune system by enhancing the production of cytokines.
Advantages and Limitations for Lab Experiments
One major advantage of PAC-1 is its selectivity for cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, one limitation of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are numerous future directions for research on PAC-1. One area of research is the development of novel PAC-1 analogues with improved solubility and bioavailability. Another area of research is the investigation of the use of PAC-1 in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to elucidate the exact mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to PAC-1 treatment.
Conclusion:
In conclusion, PAC-1 is a small molecule with promising potential for the development of novel anticancer drugs. Its selectivity for cancer cells and ability to induce apoptosis make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to treatment.
Synthesis Methods
The synthesis of PAC-1 involves the reaction of 3-(2-phenylvinylsulfonamido)cyclohexylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction yields PAC-1 as a white solid with a purity of over 99%.
Scientific Research Applications
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that PAC-1 selectively induces apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the high levels of activated caspase-3 in cancer cells, which is required for PAC-1 to induce apoptosis.
properties
IUPAC Name |
[3-[[(E)-2-phenylethenyl]sulfonylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(22-18-10-5-2-6-11-18)27-20-13-7-12-19(16-20)23-28(25,26)15-14-17-8-3-1-4-9-17/h1-6,8-11,14-15,19-20,23H,7,12-13,16H2,(H,22,24)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOHKJXYHHILD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

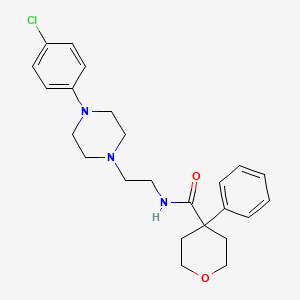
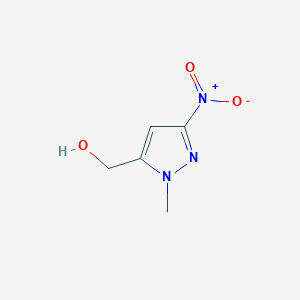

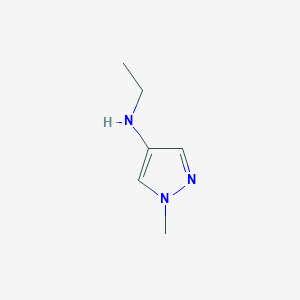
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
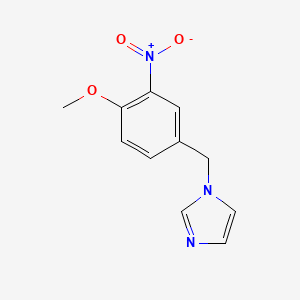
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)
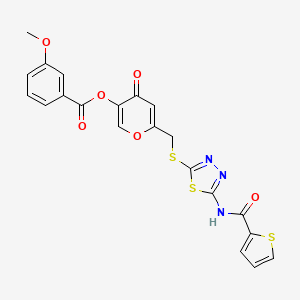
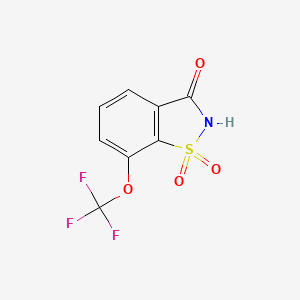
![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)